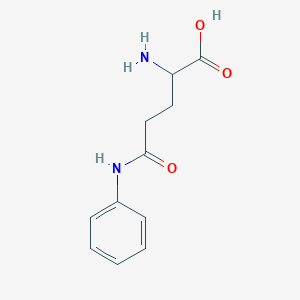

DL-Glutamic acid gamma-anilide

Overview

Description

DL-Glutamic acid gamma-anilide is an organic compound belonging to the class of glutamine and derivatives. This compound is characterized by the presence of an amino group, a keto group, and a phenylamino group attached to a pentanoic acid backbone. It is a derivative of the amino acid lysine and has gained attention due to its potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-oxo-5-(phenylamino)pentanoic acid is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .

Mode of Action

It’s suggested that the compound may interact with the enzyme and modulate its activity .

Biochemical Pathways

Given its target, it’s plausible that it may influence the leukotriene synthesis pathway, potentially altering the production of these inflammatory mediators .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its potential interaction with Leukotriene A-4 hydrolase, it might influence the levels of leukotrienes, thereby affecting inflammatory and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Glutamic acid gamma-anilide typically involves the reaction of lysine derivatives with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

Temperature: 25-30°C

Solvent: Aqueous or organic solvents such as ethanol or methanol

Catalyst: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

Purification steps: Such as crystallization or chromatography to isolate the pure compound

Quality control: To ensure the final product meets industry standards

Chemical Reactions Analysis

Types of Reactions

DL-Glutamic acid gamma-anilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

Reducing agents: Such as sodium borohydride or lithium aluminum hydride

Electrophiles: Such as alkyl halides or acyl chlorides

Major Products

Oxidation products: Oxo derivatives with modified functional groups

Reduction products: Hydroxy derivatives with reduced keto groups

Substitution products: Compounds with substituted amino groups

Scientific Research Applications

DL-Glutamic acid gamma-anilide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

- 5-Amino-2-oxopentanoic acid

- 2-Oxo-5-aminopentanoic acid

- Pentanoic acid, 5-oxo-5-(phenylamino)-

Uniqueness

DL-Glutamic acid gamma-anilide is unique due to its specific structural features, including the presence of both an amino group and a phenylamino group on the pentanoic acid backbone. This unique structure allows it to interact with biological systems in distinct ways, making it a valuable compound for research and industrial applications .

Biological Activity

DL-Glutamic acid gamma-anilide, with the molecular formula C₁₁H₁₄N₂O₃, is a derivative of glutamic acid characterized by an anilide group at the gamma position. This compound has garnered interest due to its potential biological activities, particularly in neurotransmitter modulation and interactions with various biochemical pathways.

Chemical Structure and Properties

This compound is structurally unique due to the presence of both an amino group and a phenylamino group on a pentanoic acid backbone. This modification may influence its biological activity compared to its parent compound, glutamic acid, and other related compounds. The molecular weight of this compound is 222.24 g/mol, and it is recognized for its diverse applications in research and industry, including potential therapeutic effects.

Neurotransmitter Modulation

Similar to glutamic acid, this compound may play a role in neurotransmitter modulation. Glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and derivatives like gamma-anilide are hypothesized to interact with glutamate receptors, potentially influencing synaptic transmission and plasticity.

Metabolic Pathways

Research indicates that this compound may participate in various metabolic pathways. It has been studied for its interactions with enzymes involved in these pathways, suggesting a role in modulating biochemical reactions that are crucial for cellular function.

The specific mechanism of action of this compound remains largely unexplored. However, it is suggested that this compound may interact with leukotriene A-4 hydrolase, potentially influencing the synthesis of leukotrienes—important mediators in inflammatory responses. This interaction could have implications for conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Glutamic Acid | C₅H₉NO₄ | Primary excitatory neurotransmitter; natural amino acid. |

| DL-Aspartic Acid | C₄H₇NO₄ | Involved in excitatory signaling; different receptor interactions. |

| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Derived from decarboxylation of glutamic acid; inhibitory neurotransmitter. |

| N-Acetyl-L-glutamate | C₆H₁₁N₁O₄ | Acetylated form; used in metabolic studies. |

This compound stands out due to its specific structural features that may confer distinct biological properties.

Immune Response Modulation

A study highlighted the role of poly-gamma-DL-glutamic acid (PGA), related to glutamic derivatives, in immune evasion by Staphylococcus epidermidis. The secretion of PGA facilitated bacterial survival against host defenses, indicating a potential avenue for therapeutic intervention against infections caused by opportunistic pathogens . While this study does not directly investigate this compound, it emphasizes the relevance of glutamic derivatives in immune modulation.

Therapeutic Potential

Research into the therapeutic applications of this compound suggests potential anti-inflammatory and anticancer properties. Its interaction with key enzymes involved in inflammatory pathways could provide insights into developing new treatments for inflammatory diseases.

Properties

IUPAC Name |

2-amino-5-anilino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRUJGOLBSEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407339 | |

| Record name | DL-Glutamic acid gamma-anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-38-6 | |

| Record name | DL-Glutamic acid gamma-anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.